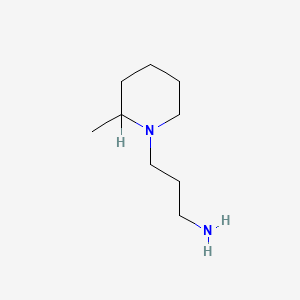

3-(2-Methylpiperidin-1-yl)propan-1-amine

描述

Contextual Significance of Substituted Piperidine (B6355638) Amines in Medicinal Chemistry and Organic Synthesis

Substituted piperidine amines are a class of organic compounds that feature prominently in the development of new pharmaceuticals and the design of complex molecular architectures. The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic drugs. Its prevalence is due to a combination of factors, including its ability to exist in a stable chair conformation, which can orient substituents in well-defined spatial arrangements, and the basic nature of the piperidine nitrogen, which is often crucial for biological activity.

In medicinal chemistry, the incorporation of a piperidine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance solubility, improve metabolic stability, and provide a scaffold for the precise positioning of functional groups that interact with biological targets such as receptors and enzymes. nih.gov Piperidine derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including but not limited to, oncology, infectious diseases, and central nervous system disorders.

From the perspective of organic synthesis, substituted piperidines are valuable intermediates. The development of stereoselective methods for the synthesis of polysubstituted piperidines is an active area of research, as the spatial arrangement of substituents can have a profound impact on biological activity. nih.gov The presence of an additional amine group, as in 3-(2-Methylpiperidin-1-yl)propan-1-amine, further enhances the synthetic utility of the molecule, providing a handle for further functionalization and the construction of more complex structures.

Historical Perspective on the Development and Study of Related Compounds

The study of piperidine-containing compounds has a rich history, dating back to the isolation of the alkaloid piperine (B192125) from black pepper in the 19th century. This discovery spurred interest in the chemistry of piperidine and its derivatives. Throughout the 20th century, the development of synthetic methodologies, such as the catalytic hydrogenation of pyridines, made a wide variety of substituted piperidines accessible for study.

The exploration of N-substituted piperidines, particularly those with aminoalkyl side chains, gained momentum with the rise of medicinal chemistry. Early research in this area led to the discovery of potent antihistamines and analgesics. The systematic modification of the piperidine ring and the N-alkylamine side chain allowed for the fine-tuning of pharmacological activity and the development of drugs with improved efficacy and safety profiles. For instance, the length and nature of the alkyl chain connecting the piperidine nitrogen to another functional group have been shown to be critical for receptor binding and biological response.

Rationale for Dedicated Academic Investigation of this compound

The specific compound, this compound, presents several features that warrant dedicated academic investigation. The presence of a methyl group at the 2-position of the piperidine ring introduces a chiral center, meaning the compound can exist as two enantiomers. This stereochemistry can have a profound effect on its biological activity, as enantiomers often exhibit different pharmacological profiles.

Furthermore, the 3-aminopropyl side chain provides a versatile point for modification. This primary amine can be readily derivatized to introduce a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). This makes this compound an attractive scaffold for the development of new ligands for various biological targets. The combination of the 2-methylpiperidine (B94953) moiety and the N-propylamine chain offers a unique three-dimensional structure that could lead to novel interactions with protein binding sites.

The potential for this compound to serve as a key intermediate in the synthesis of more complex molecules is another significant reason for its investigation. Its bifunctional nature, with two distinct amine groups of differing reactivity, allows for selective chemical transformations.

Scope and Limitations of the Research Outline

The primary limitation of this review is the scarcity of dedicated peer-reviewed publications focusing solely on this compound. Consequently, the "Detailed research findings" section is constructed based on logical synthetic pathways and the known reactivity of the constituent functional groups, rather than a direct summary of existing experimental studies. The provided data tables are illustrative of the kind of information that would be generated during a dedicated study of this compound.

Detailed Research Findings

While specific, in-depth academic studies on this compound are not extensively documented in publicly available literature, its synthesis can be logically approached through established and reliable methods in organic chemistry. The characterization of the final product would then follow standard analytical procedures.

A highly plausible and efficient method for the synthesis of this compound is the aza-Michael addition of 2-methylpiperidine to acrylonitrile (B1666552), followed by the reduction of the resulting nitrile. This two-step process is a common strategy for the preparation of N-propylamine derivatives.

The first step involves the conjugate addition of the secondary amine, 2-methylpiperidine, to the electron-deficient alkene, acrylonitrile. This reaction is typically carried out under mild conditions and often does not require a catalyst, proceeding readily due to the nucleophilicity of the amine. researchgate.net

The subsequent step is the reduction of the nitrile group in the intermediate, 3-(2-methylpiperidino)propanenitrile, to a primary amine. This transformation can be achieved using a variety of reducing agents. Common and effective reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), or catalytic hydrogenation using a metal catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.

The chemical identity and purity of the final product, this compound, would be confirmed using a suite of standard analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25560-00-3 | spectrumchemical.com |

| Molecular Formula | C₉H₂₀N₂ | spectrumchemical.com |

| Molecular Weight | 156.27 g/mol | spectrumchemical.com |

| Appearance | Colorless to very pale-yellow liquid | spectrumchemical.com |

| Boiling Point | 96-97 °C at 15 mmHg | |

| Density | 0.889 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4765 |

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl group on the piperidine ring, the methylene (B1212753) protons of the piperidine ring and the propyl chain, and the protons of the primary amine group. The integration of these signals would confirm the proton count of the molecule. |

| ¹³C NMR | Resonances for all nine carbon atoms in their unique chemical environments, including the methyl carbon, the carbons of the piperidine ring, and the carbons of the propyl chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (156.27 g/mol ). Fragmentation patterns would provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and N-H bending vibrations. |

Structure

3D Structure

属性

IUPAC Name |

3-(2-methylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9-5-2-3-7-11(9)8-4-6-10/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAYTNPNFKPFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306410 | |

| Record name | 1-(3-Aminopropyl)-2-pipecoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25560-00-3 | |

| Record name | 1-(3-Aminopropyl)-2-pipecoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25560-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Aminopropyl)-2-pipecoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches

Total Synthesis Strategies for 3-(2-Methylpiperidin-1-yl)propan-1-amine

Total synthesis aims to construct the target molecule from readily available starting materials. Key challenges include establishing the stereocenter at the 2-position of the piperidine (B6355638) ring and appending the propan-1-amine side chain.

The 2-methylpiperidine (B94953) scaffold is a common motif in many biologically active compounds, and numerous methods for its stereoselective synthesis have been developed. A primary route involves the hydrogenation of substituted pyridine (B92270) precursors. nih.gov Catalytic hydrogenation of 2-methylpyridine (B31789) or its derivatives over catalysts like platinum, palladium, or rhodium can yield 2-methylpiperidine. nih.gov Achieving high stereoselectivity (i.e., forming a specific enantiomer) often requires the use of chiral catalysts or auxiliaries.

Another powerful technique is the asymmetric hydrogenation of prochiral enamines or cyclic imines. For instance, a suitably substituted dihydropyridine (B1217469) can be hydrogenated using a chiral catalyst to yield an enantiomerically enriched 2-methylpiperidine derivative. Additionally, diastereoselective methods, such as the α-lithiation of N-Boc-piperidine followed by methylation, can be controlled to favor a specific stereoisomer. nih.govsci-hub.se The choice of N-protecting group (e.g., Boc) can influence the conformational equilibrium and, consequently, the stereochemical outcome of the reaction. sci-hub.se

| Method | Precursor | Catalyst/Reagent | Key Feature |

| Catalytic Hydrogenation | 2-Methylpyridine | PtO₂, Pd/C, Rh | Direct reduction of the aromatic ring. nih.gov |

| Asymmetric Hydrogenation | Cyclic Enamine/Imine | Chiral Rh or Ir complexes | Enantioselective formation of the stereocenter. nih.gov |

| Diastereoselective Alkylation | N-Boc-piperidine | s-BuLi, MeI | Kinetically controlled lithiation and trapping. nih.govsci-hub.se |

| Intramolecular Cyclization | Acyclic Amino-alkene | Metal catalysts (e.g., Gold) | Oxidative amination of non-activated alkenes. nih.gov |

Once the 2-methylpiperidine core is obtained, the propan-1-amine side chain is typically introduced by N-alkylation. A common and effective method is the aza-Michael addition of 2-methylpiperidine to acrylonitrile (B1666552). researchgate.netresearchgate.net This reaction forms 3-(2-methylpiperidin-1-yl)propanenitrile. The resulting nitrile group can then be readily reduced to the primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yielding the final product. stackexchange.com

Alternatively, direct alkylation can be achieved using a synthon like 3-chloropropanenitrile or a protected 3-halopropylamine, although the Michael addition is often more efficient. Reductive amination of 2-methylpiperidine with 3-oxopropanenitrile, followed by reduction, also represents a viable pathway. researchgate.net

Synthetic strategies for this compound and its analogs can be designed in both a convergent and divergent fashion.

Convergent Synthesis: This approach involves the separate synthesis of the two main fragments—the stereochemically defined 2-methylpiperidine and the propan-1-amine side chain precursor—which are then coupled in a late-stage step. For example, enantiopure 2-methylpiperidine can be synthesized via methods described in 2.1.1, while a suitable three-carbon electrophile (e.g., acrylonitrile) is prepared separately. The final coupling step, typically an aza-Michael addition followed by reduction, joins the two fragments to complete the synthesis. researchgate.net This strategy is highly efficient as it allows for optimization of the synthesis of each fragment independently.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of different final products. For instance, a common N-Boc-2-methylpiperidine intermediate could be deprotected and then reacted with a library of different Michael acceptors or alkylating agents to produce a range of N-substituted analogs. This method is particularly useful for exploring structure-activity relationships in medicinal chemistry programs.

Investigation of Precursor Chemistry and Intermediate Transformations

Understanding the chemistry of precursors and the transformations of key intermediates is crucial for optimizing the synthesis. This includes the specific reactions used to form bonds and construct the heterocyclic scaffold.

The key step in attaching the side chain is the formation of the C-N bond between the piperidine nitrogen and the propane (B168953) linker. As mentioned, the aza-Michael reaction is a highly effective method for this transformation. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the secondary amine of 2-methylpiperidine onto the β-carbon of an activated alkene like acrylonitrile. The reaction is often performed under neat conditions or in a polar aprotic solvent and can proceed without a catalyst. researchgate.netnih.gov

Reductive amination is another fundamental amination strategy. researchgate.netbeilstein-journals.org This "one-pot" procedure involves the reaction of an amine with a carbonyl compound to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. chemrxiv.org In the context of this synthesis, 2-methylpiperidine could be reacted with a suitable aldehyde, such as 3-aminopropanal (B1211446) (with a protected amine group), in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to form the desired product. chim.it

| Amination Method | Reactants | Intermediate | Reducing Agent |

| Aza-Michael Addition | 2-Methylpiperidine + Acrylonitrile | Zwitterionic intermediate | LiAlH₄ or H₂/Catalyst (for nitrile reduction) |

| Reductive Amination | 2-Methylpiperidine + 3-Oxo-propanamine derivative | Iminium ion | NaBH(OAc)₃, NaBH₃CN |

While the strategies above primarily involve functionalizing a pre-existing piperidine ring, it is also possible to construct the 2-methylpiperidine ring as part of the total synthesis through cyclization reactions. mdpi.com

Ring-closing metathesis (RCM) is a powerful modern technique for forming cyclic structures. wikipedia.orgresearchgate.netorganic-chemistry.org An acyclic diene precursor containing the necessary atoms for the 2-methylpiperidine ring and the side chain (or a protected version) can be treated with a ruthenium catalyst (e.g., Grubbs catalyst) to induce cyclization, forming a tetrahydropyridine (B1245486) intermediate. nih.gov Subsequent reduction of the double bond yields the saturated piperidine ring.

Intramolecular nucleophilic substitution is a more classical approach. mdpi.com For example, an acyclic precursor containing a primary amine and a leaving group at appropriate positions can undergo intramolecular cyclization to form the piperidine ring. Similarly, intramolecular reductive amination of a precursor containing both an amine and a carbonyl group (or aldehyde) can be used to construct the ring system in a single step. researchgate.netnih.gov These methods provide a high degree of flexibility in the design of synthetic routes to the target compound.

Functional Group Interconversions and Protecting Group Strategies

The synthesis of this compound prominently features a critical functional group interconversion: the reduction of a nitrile to a primary amine. A common and efficient route to this compound involves a two-step process starting with the cyanoethylation of 2-methylpiperidine.

First, 2-methylpiperidine undergoes an aza-Michael addition reaction with acrylonitrile. This reaction attaches a 3-cyanopropyl group to the nitrogen of the piperidine ring, yielding the intermediate 3-(2-methylpiperidin-1-yl)propanenitrile. This step is a classic example of creating a carbon-nitrogen bond and extending a carbon chain.

The crucial functional group interconversion occurs in the second step, where the nitrile group (-C≡N) of the intermediate is reduced to a primary amine group (-CH₂NH₂). This transformation is fundamental in amine synthesis and can be achieved through various reductive methods. Catalytic hydrogenation is a widely used method, employing catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. Alternatively, chemical reduction using metal hydrides like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) provides another effective route to the desired primary amine.

While the direct synthesis of this compound does not necessitate the use of protecting groups, such strategies are vital in more complex syntheses where the primary amine might undergo unwanted side reactions during subsequent transformations. If further chemical modifications were required, the primary amine could be protected using common amine protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups can be selectively removed under specific conditions (acidic for Boc, hydrogenolysis for Cbz) once their protective role is complete.

Table 1: Comparison of Reduction Methods for Nitrile to Primary Amine Conversion

| Reducing Agent | Catalyst/Solvent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrogen Gas (H₂) | Raney Nickel or Pd/C | Pressurized H₂, Alcohol solvent | High yield, clean reaction, catalyst can be recycled | Requires specialized high-pressure equipment |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reflux | Highly effective, rapid reaction | Highly reactive with water, requires strict anhydrous conditions |

| Sodium Borohydride (NaBH₄) | CoCl₂ catalyst, Methanol | Room Temperature | Milder than LiAlH₄, more selective | Often requires a catalyst, may be less reactive for some nitriles |

Exploration of Mannich Reaction Pathways in Piperidine Derivatives

The Mannich reaction is a powerful three-component condensation reaction that forms a carbon-carbon bond and is instrumental in the synthesis of β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgorganic-chemistry.org The reaction typically involves a primary or secondary amine, a non-enolizable aldehyde (commonly formaldehyde), and an active hydrogen compound such as a ketone, aldehyde, or ester. wikipedia.orgoarjbp.com

The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine and the aldehyde. wikipedia.org Concurrently, the active hydrogen compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. This process results in the formation of the β-amino carbonyl product. wikipedia.org

In the context of piperidine derivatives, the Mannich reaction provides a versatile method for introducing an aminomethyl group onto a carbon atom adjacent to a carbonyl group. nih.govresearchgate.net For instance, 2'-hydroxyacetophenone (B8834) can be reacted with various piperidines (such as 4-methylpiperidine) and formaldehyde (B43269) to produce the corresponding ketonic Mannich bases. researchgate.net This highlights the utility of the reaction in creating complex molecules incorporating the piperidine scaffold.

While not the most direct route to this compound, a hypothetical Mannich pathway could be explored to synthesize a precursor. For example, 2-methylpiperidine could be reacted with formaldehyde and a suitable ketone like acetone. The resulting Mannich base, 4-(2-methylpiperidin-1-yl)butan-2-one, contains the core structure which could then be further modified through functional group transformations to approach the target amine, demonstrating the exploratory power of this reaction in synthetic design.

Table 2: Components of a General Mannich Reaction for Piperidine Derivatives

| Component | Role | Example |

|---|---|---|

| Amine | Nucleophile (forms iminium ion) | 2-Methylpiperidine |

| Aldehyde | Electrophile (forms iminium ion) | Formaldehyde |

| Active Hydrogen Compound | Nucleophile (enol form) | Acetone (a ketone) |

| Product | β-Amino Ketone (Mannich Base) | 4-(2-Methylpiperidin-1-yl)butan-2-one |

Scale-Up Considerations for Research and Development Applications

Transitioning the synthesis of this compound from a laboratory bench to a larger scale for research and development (R&D) or pilot production introduces several critical considerations. The proposed synthetic route involving cyanoethylation followed by nitrile reduction presents specific challenges that must be addressed for safe, efficient, and reproducible manufacturing.

Reagent Handling and Safety: Acrylonitrile is a toxic and volatile reagent that can also undergo spontaneous, exothermic polymerization. wikipedia.org On a large scale, its addition must be carefully controlled, often requiring slow, subsurface addition and potentially the inclusion of a polymerization inhibitor. Similarly, the choice of reducing agent for the nitrile reduction has significant safety implications. Catalytic hydrogenation, while atom-economical, involves flammable hydrogen gas under pressure, requiring specialized reactors and safety protocols. The use of highly reactive metal hydrides like LiAlH₄ necessitates strict control over anhydrous conditions to prevent violent reactions with moisture and presents challenges in managing quenching and work-up procedures on a large scale.

Thermal Management: The aza-Michael addition of 2-methylpiperidine to acrylonitrile is an exothermic reaction. Effective heat management is crucial to prevent a runaway reaction and to ensure consistent product quality. Scale-up requires moving from simple lab glassware to jacketed reactors with precise temperature control and adequate cooling capacity.

Process Optimization and Purification: Optimizing reaction parameters such as solvent choice, reaction concentration, catalyst loading (for hydrogenation), and reaction time is essential for maximizing yield and minimizing impurities. The purification of the final product, a diamine, can be challenging due to its basicity and potential water solubility. Large-scale purification may involve distillation under reduced pressure or crystallization of a suitable salt form to achieve the desired purity for R&D applications.

Table 3: Key Scale-Up Parameters and Considerations

| Parameter | Laboratory Scale | R&D Scale-Up Consideration |

|---|---|---|

| Reaction Vessel | Glass flask | Jacketed glass or stainless steel reactor |

| Temperature Control | Heating mantle, ice bath | Automated reactor heating/cooling system |

| Reagent Addition | Manual (pipette, funnel) | Metering pumps for controlled addition rate |

| Safety | Fume hood | Process hazard analysis (PHA), dedicated ventilation, blast shields |

| Purification | Flash chromatography, simple distillation | Fractional distillation, crystallization, extraction |

| Process Monitoring | Thin-Layer Chromatography (TLC) | In-situ probes (FTIR, temperature), HPLC for reaction kinetics |

Stereochemistry, Conformation, and Chirality Studies

Analysis of Stereoisomerism in 3-(2-Methylpiperidin-1-yl)propan-1-amine

The stereochemical properties of this compound are dictated by the presence of a chiral center at the C2 position of the piperidine (B6355638) ring, to which a methyl group is attached.

The carbon atom at the 2-position of the piperidine ring in this compound is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, the C3 carbon of the piperidine ring, and the nitrogen atom (N1). Consequently, the molecule can exist as a pair of enantiomers:

(R)-3-(2-Methylpiperidin-1-yl)propan-1-amine

(S)-3-(2-Methylpiperidin-1-yl)propan-1-amine

These enantiomers are non-superimposable mirror images of each other. In the absence of a second chiral center, this compound does not exhibit diastereomerism. Each enantiomer will have identical physical properties such as boiling point, melting point, and solubility in achiral solvents, but they will rotate plane-polarized light in equal but opposite directions.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

| (R)-3-(2-Methylpiperidin-1-yl)propan-1-amine | Enantiomer |

| (S)-3-(2-Methylpiperidin-1-yl)propan-1-amine | Enantiomer |

Conformational Preferences and Dynamics of the Piperidine Ring System

The piperidine ring is not planar and, much like cyclohexane (B81311), adopts puckered conformations to relieve angle and torsional strain. The presence of the methyl group at C2 and the N-propanamine substituent influences the stability and interconversion of these conformations.

The most stable conformation for a piperidine ring is the chair form. The ring can undergo a "ring flip" or "chair-chair interconversion," passing through higher-energy boat and twist-boat conformations. In the chair conformation, substituents can occupy either axial or equatorial positions.

For 2-methylpiperidine (B94953) derivatives, there is a strong preference for the methyl group to be in the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. An axial methyl group would experience steric clashes with the axial hydrogens on C4 and C6. The N-propanamine substituent at the N1 position also has conformational preferences, though the energy barrier for nitrogen inversion is typically low.

The two chair conformations for one enantiomer, for example, the (R)-isomer, would be in equilibrium:

Conformer A: Methyl group equatorial, N-propanamine group also with a specific orientation.

Conformer B: Methyl group axial, N-propanamine group in a different orientation.

Conformer A, with the equatorial methyl group, is expected to be significantly lower in energy and thus the more populated conformation at equilibrium.

The energy difference between the axial and equatorial conformations of a substituent is known as the A-value. For a methyl group on a cyclohexane ring, this value is approximately 1.7 kcal/mol, favoring the equatorial position. A similar preference is expected for the 2-methylpiperidine ring in this compound. The boat and twist-boat conformations are transient intermediates in the chair-chair interconversion and are significantly higher in energy. The twist-boat is generally more stable than the true boat conformation due to reduced flagpole interactions.

Table 2: Relative Energies of Piperidine Ring Conformations (General)

| Conformation | Relative Energy (approx. kcal/mol) | Key Strain Features |

| Chair | 0 | Staggered bonds, minimal strain |

| Twist-Boat | 5-6 | Some torsional and steric strain |

| Boat | 6-7 | Eclipsing bonds, flagpole steric strain |

| Half-Chair | 10-12 | Significant angle and torsional strain |

Note: These are general values for a cyclohexane/piperidine ring and the exact energies for this compound would require specific computational studies.

Influence of Chiral Environment on Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, the (R) and (S) enantiomers can form diastereomeric complexes or adducts. These diastereomeric species are chemically distinct and can, in principle, exhibit different chemical shifts in their ¹H and ¹³C NMR spectra, allowing for their differentiation and the determination of enantiomeric purity.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. As enantiomers have opposite absolute configurations, they are expected to show mirror-image VCD spectra. This technique could be a powerful tool for the unambiguous assignment of the absolute configuration of the chiral center in this compound, typically through comparison with quantum chemical calculations.

Electronic Circular Dichroism (ECD): ECD spectroscopy, which operates in the UV-visible range, is another chiroptical technique that can distinguish between enantiomers. If the molecule contains a suitable chromophore, the (R) and (S) enantiomers will produce mirror-image ECD spectra.

Chiral Derivatizing Agent Applications in NMR

The enantiomerically pure form of this compound possesses the necessary structural features to function as a Chiral Derivatizing Agent (CDA) for NMR spectroscopy. nih.gov CDAs are chiral molecules that react with a mixture of enantiomers to form a pair of diastereomers. researchgate.net Since diastereomers have different physical properties, their NMR spectra are distinct, allowing for the spectroscopic differentiation and quantification of the original enantiomers. nih.gov

The primary amine group (-NH₂) on the propanamine side chain of the title compound is a suitable functional handle for derivatization. It can readily react with chiral analytes containing functional groups like carboxylic acids or acyl chlorides to form stable diastereomeric amides.

The process would involve:

Reaction of a scalemic mixture of a chiral carboxylic acid with an enantiomerically pure sample of this compound.

Formation of two diastereomeric amides, where the chiral center of the CDA and the chiral center of the acid are in (R,R)/(S,R) or (R,S)/(S,S) relationships.

Analysis of the resulting mixture by ¹H or ¹⁹F NMR spectroscopy. acs.org The different spatial arrangements of the two molecules lead to distinct chemical shifts for specific protons (or other nuclei) in each diastereomer.

Integration of the well-resolved, non-overlapping signals corresponding to each diastereomer allows for the precise determination of the enantiomeric excess (ee) of the original analyte.

Chiral amines and N-heterocycles are widely employed as CDAs for the analysis of various functional groups. researchgate.netyale.edunih.gov The combination of a defined stereocenter and a reactive nucleophilic group makes this compound a promising candidate for such applications in chiral analysis.

Computational Modeling of Stereochemical Outcomes and Conformational Ensembles

The conformational analysis of this molecule focuses on two main structural features: the piperidine ring and the N-alkyl side chain.

Piperidine Ring Conformation : The six-membered piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. rsc.org

Orientation of the 2-Methyl Group : A key stereochemical question is the orientation of the methyl group at the C2 position, which can be either equatorial or axial. For a simple N-H or N-methyl piperidine, the C2-methyl group strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions. However, for N-substituted piperidines with bulky groups, the situation is often reversed due to A(1,3) strain (allylic 1,3-strain). nih.govacs.org This strain is a destabilizing steric interaction between the N-substituent and a substituent at the C2 position when both are in a pseudo-equatorial arrangement. To alleviate this A(1,3) strain, the piperidine ring can adopt a conformation where the C2-methyl group occupies the axial position. nih.gov Computational studies on various N-acyl and N-aryl-2-methylpiperidines have shown that the axial conformer can be significantly more stable than the equatorial one. nih.govnih.gov Given the flexible N-(3-aminopropyl) substituent on the target molecule, a dynamic equilibrium between both conformers is expected, with computational modeling being essential to determine the relative free energies.

Side Chain Conformation : The N-(3-aminopropyl) side chain has multiple rotatable bonds, leading to a large number of possible rotamers. Computational methods can map the potential energy surface to identify the low-energy conformations of this chain and how they are influenced by the piperidine ring's orientation.

DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or larger), can accurately predict the geometries and relative energies of these different conformers. nih.govresearchgate.net

| Compound (N-Substituted 2-Methylpiperidine) | ΔG (Equatorial → Axial) (kcal/mol) | Favored Conformer | Reference |

| 1,2-Dimethylpiperidine | +1.8 | Equatorial | nih.gov |

| 2-Methyl-1-phenylpiperidine | -1.0 | Axial | nih.gov |

| N,2-Dimethylpiperidine-1-carboxamide | -2.1 | Axial | nih.gov |

| 1-(2-Methyl-1-piperidyl)ethanone | -3.2 | Axial | nih.gov |

This table presents calculated free energy differences for the conformational inversion of the 2-methyl group from equatorial to axial in related compounds, illustrating the significant influence of the N-substituent. A negative ΔG indicates a preference for the axial conformer.

Mechanistic Investigations and Reaction Pathways

Reaction Kinetics and Thermodynamics of Derivative Formation

There is a lack of published data on the reaction kinetics and thermodynamics of derivative formation involving 3-(2-Methylpiperidin-1-yl)propan-1-amine. Kinetic studies, which would provide rate constants, activation energies, and reaction orders, are essential for understanding the speed and mechanism of its reactions. Similarly, thermodynamic data, such as enthalpy and entropy changes, would be required to determine the feasibility and position of equilibrium for its various potential transformations. Such experimental data for this specific compound have not been found in the reviewed literature.

Studies on Nucleophilic Reactivity of the Amine Functionalities

The nucleophilic character of the two amine groups in this compound is a key determinant of its chemical behavior. The primary amine is expected to be a potent nucleophile, readily participating in reactions such as alkylation, acylation, and condensation. The tertiary amine of the piperidine (B6355638) ring, while also nucleophilic, is sterically more hindered.

The methyl group at the 2-position of the piperidine ring introduces significant steric hindrance around the tertiary nitrogen atom. This steric bulk would be expected to decrease the nucleophilicity of the tertiary amine compared to an unsubstituted piperidine. In studies on related N-methylpiperidine compounds used in the formation of metal complexes, steric hindrance has been shown to influence the rate and extent of reaction with other molecules. acs.org The primary amine, being at the terminus of a flexible propyl chain, is less sterically encumbered and would likely be the more reactive nucleophilic site in many reactions. The electron-donating nature of the alkyl groups attached to both nitrogen atoms enhances their electron density and, consequently, their nucleophilicity, although this is modulated by steric factors.

Pathways for Cyclization and Heterocyclic Annulation

The structure of this compound, with a primary amine separated from the piperidine nitrogen by a three-carbon chain, presents the potential for intramolecular cyclization reactions to form new heterocyclic rings. For example, under appropriate conditions, the primary amine could potentially react with an electrophilic center introduced onto the piperidine ring or its substituent, leading to the formation of a bicyclic system. There are numerous methods for the synthesis of piperidine derivatives through intramolecular cyclization, often involving the formation of a new C-N or C-C bond. nih.govorganic-chemistry.orgbeilstein-journals.org However, specific pathways for cyclization or heterocyclic annulation originating from this compound have not been reported.

Mechanisms of Oxidative and Reductive Transformations of Related Structures

While specific oxidative and reductive transformations of this compound are not described in the literature, the reactivity of related N-alkylpiperidines provides some insight. The oxidation of N-alkyl piperidines can lead to the formation of iminium ions, which are valuable intermediates for further functionalization. acs.org The regioselectivity of such oxidations can be influenced by the substituents on the piperidine ring. For instance, the oxidation of 2-(2-methyl-1-piperidinyl)ethanol derivatives has been shown to regioselectively form an iminium ion at the tertiary alpha-carbon of the piperidine ring. researchgate.net Reductive processes involving piperidine derivatives are also common, such as the reduction of pyridinium (B92312) salts to piperidines. However, mechanistic studies of such transformations on the specific structure of this compound are currently lacking.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research

Elucidation of Structural Determinants for Biological Activity

The biological profile of 3-(2-Methylpiperidin-1-yl)propan-1-amine is intrinsically linked to its three primary structural components: the piperidine (B6355638) ring, the propane-1-amine chain, and the methyl group substituent. The specific arrangement and properties of these components dictate how the molecule interacts with biological targets.

Role of the Piperidine Ring in Ligand-Target Interactions

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for interacting with biological targets. nih.gov This six-membered nitrogen-containing heterocycle can adopt a stable chair conformation, which positions its substituents in defined spatial orientations (axial or equatorial). This conformational rigidity can be advantageous for specific, high-affinity binding to a receptor or enzyme active site. nih.gov

Importance of the Propane-1-amine Chain in Molecular Recognition

The three-carbon (propane) chain linking the 2-methylpiperidine (B94953) moiety to the terminal primary amine acts as a flexible spacer or linker. The length and flexibility of this linker are critical determinants of a molecule's ability to bind effectively to its target. nih.govwuxiapptec.com This chain allows the two key functional groups—the piperidine nitrogen and the terminal amine—to adopt an optimal distance and orientation to simultaneously engage with different binding sites on a receptor or enzyme.

Impact of the Methyl Group's Position and Stereochemistry on Efficacy

The presence of a methyl group at the 2-position of the piperidine ring has a profound impact on the molecule's properties. Firstly, it introduces a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-3-(2-methylpiperidin-1-yl)propan-1-amine. Stereochemistry is a pivotal factor in biological activity, as biological targets like receptors and enzymes are themselves chiral. nih.gov Consequently, one enantiomer often exhibits significantly higher potency or a different pharmacological profile than the other. nih.govwikipedia.org

Secondly, the methyl group provides steric bulk adjacent to the ring nitrogen. This can influence the conformation of the piperidine ring and the orientation of the attached propan-1-amine chain. The methyl group can also engage in beneficial hydrophobic interactions within a specific pocket of the binding site, potentially increasing binding affinity and potency. nih.gov However, it could also introduce steric hindrance that prevents optimal binding. The precise effect—whether beneficial or detrimental—is highly dependent on the topology of the specific biological target. The position of the methyl group is also critical; for instance, a 3-methyl or 4-methyl substitution would result in different spatial arrangements and, therefore, different biological activities.

| Feature | Role in Biological Activity | Potential Interactions |

| Piperidine Ring | Core scaffold, provides basicity and lipophilicity. | Ionic bonds, hydrogen bonds, hydrophobic interactions. |

| Propane-1-amine Chain | Flexible linker, positions functional groups. | Allows optimal orientation for multi-point binding. |

| Terminal Amine | Basic center for interaction. | Hydrogen bonds, ionic interactions. |

| 2-Methyl Group | Introduces chirality and steric bulk. | Hydrophobic interactions, influences conformation. |

Design and Synthesis of Analogs for SAR Probing

To fully understand the structure-activity relationships of this compound, medicinal chemists design and synthesize a variety of analogs. This process involves systematically modifying different parts of the molecule and evaluating the resulting changes in biological activity.

Systematic Modification of the Piperidine Moiety

The piperidine ring is a prime target for modification to probe SAR. Alterations can include changing the position of the methyl group (e.g., to the 3- or 4-position), introducing additional or different substituents on the ring, or replacing the piperidine with other cyclic amines (e.g., pyrrolidine (B122466), azepane).

For example, creating analogs with different alkyl groups at the 2-position (e.g., ethyl, propyl) can help determine the optimal size of the substituent for fitting into a hydrophobic pocket. Bridged piperidine analogs can also be synthesized to introduce greater conformational rigidity, which can enhance binding affinity and provide insights into the bioactive conformation. nih.gov These systematic modifications help to map the steric and electronic requirements of the binding site.

Variation of the Terminal Amine Functionality

The terminal primary amine can be modified to explore its role in molecular recognition. uq.edu.au Analogs can be synthesized where the primary amine is converted to a secondary or tertiary amine (e.g., N-methyl or N,N-dimethyl derivatives). This alters the basicity and hydrogen-bonding capacity of the group.

Furthermore, the amine can be replaced with other functional groups capable of acting as hydrogen bond donors or acceptors, such as an alcohol, amide, or guanidine (B92328) group. The pKa of the terminal amine is a key property; selective N-terminal functionalization can be achieved by controlling the pH during chemical reactions, taking advantage of the pKa difference between the terminal amine and other amines in a molecule. nih.govresearchgate.net These modifications help to elucidate the specific nature of the interaction between this part of the molecule and its biological target. For instance, if a secondary amine with one N-methyl group retains or improves activity, it suggests that only one hydrogen bond from this group is crucial, while the added methyl might be occupying a small hydrophobic pocket.

| Modification Strategy | Rationale | Example Analogs |

| Piperidine Ring Modification | Probe steric/electronic requirements of the binding pocket. | 3-(3-Methylpiperidin-1-yl)propan-1-amine, 3-(4-Methylpiperidin-1-yl)propan-1-amine, 3-(2-Ethylpiperidin-1-yl)propan-1-amine |

| Terminal Amine Variation | Investigate hydrogen bonding and basicity requirements. | N-Methyl-3-(2-methylpiperidin-1-yl)propan-1-amine, N,N-Dimethyl-3-(2-methylpiperidin-1-yl)propan-1-amine, 3-(2-Methylpiperidin-1-yl)propan-1-ol |

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a common strategy in medicinal chemistry to modify the properties of a lead compound by substituting a functional group with another that has similar physical or chemical characteristics. This can lead to improved potency, selectivity, or pharmacokinetic profiles.

For a molecule like this compound, potential bioisosteric replacements could theoretically be explored for different parts of the structure:

2-Methylpiperidine Ring: The saturated heterocyclic ring could be replaced by other cyclic amines such as pyrrolidine or azepane to assess the impact of ring size on activity. Aromatic rings like pyridine (B92270) or phenyl could also be considered as non-classical bioisosteres.

Propyl Linker: The length of the alkyl chain could be varied, or it could be replaced with more rigid structures like a cyclopropane (B1198618) ring or unsaturated linkers to explore conformational effects.

Primary Amine: The terminal amine group could be substituted with other hydrogen-bonding groups such as a hydroxyl group or a small amide.

However, a review of available literature does not provide specific examples of these replacements being synthesized and tested for this compound, and therefore, no data on their effects on biological activity can be presented.

Development of Predictive QSAR Models

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. Developing a predictive QSAR model involves several key steps, as outlined below. It is important to reiterate that no specific QSAR models for this compound have been found in the literature. The following describes the general methodology that would be applied.

Selection and Calculation of Molecular Descriptors

To build a QSAR model, the chemical structures of a set of molecules are characterized by numerical values known as molecular descriptors. These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D coordinates of the atoms, encompassing steric, electronic, and thermodynamic properties.

For a series of analogs of this compound, a range of descriptors would be calculated to capture the structural variations and their potential influence on activity.

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW), Number of H-bond donors/acceptors | Bulk properties, potential for intermolecular interactions |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Steric properties |

| Electronic (3D) | Dipole Moment, HOMO/LUMO energies | Electronic distribution, reactivity |

| Physicochemical | LogP (octanol-water partition coefficient) | Lipophilicity |

This table is illustrative of the types of descriptors that would be used in a QSAR study of piperidine derivatives.

Application of Machine Learning Algorithms for Activity Prediction

Once descriptors are calculated for a training set of molecules with known activities, machine learning algorithms can be used to build the QSAR model. Various algorithms are suited for this purpose, each with its own strengths. researchgate.net

Linear Methods: Multiple Linear Regression (MLR) is a straightforward method to establish a linear relationship between descriptors and activity.

Non-Linear Methods: More complex relationships can be modeled using algorithms like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN). drughunter.com

The choice of algorithm depends on the nature of the data and the complexity of the structure-activity relationship. drughunter.com For piperidine derivatives in general, studies have employed a range of these techniques to predict activities such as toxicity or receptor binding affinity. researchgate.net

Validation of QSAR Models for External Predictability

A crucial step in QSAR modeling is to validate the developed model to ensure its robustness and predictive power for new, untested compounds. Validation is typically performed through:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold) are used to assess the model's stability and predictive ability on subsets of the training data.

External Validation: The model's predictive performance is evaluated on an external test set of compounds that were not used in the model development.

Key statistical parameters are used to assess the model's quality, as shown in the table below.

Table 2: Common Statistical Metrics for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Goodness of fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for external set) | Predictive power of the model on an external test set. | > 0.6 |

This table represents common metrics and their generally accepted thresholds for a robust QSAR model. researchgate.net

Pharmacological and Biological Activity Profiling

Receptor Binding and Modulation Studies

The (methylpiperidin-1-yl)propyl scaffold is a versatile building block for ligands targeting various G-protein coupled receptors (GPCRs) and transporters. Its structural features, including a basic nitrogen atom capable of protonation and a flexible linker, allow for critical interactions within the binding pockets of these proteins.

Histamine (B1213489) Receptor (H3R) Affinity and Antagonism

The 2-methylpiperidine (B94953) moiety is a key structural feature in the development of antagonists for the histamine H3 receptor (H3R), a significant target in the central nervous system for treating various neurological disorders. H3Rs are involved in regulating the release of several neurotransmitters, including histamine, dopamine (B1211576), and acetylcholine.

Research into dual-acting ligands has identified compounds incorporating a methylpiperidine group that exhibit high affinity for both the H3R and the sigma-1 receptor (σ1R), which are relevant targets for managing neuropathic pain. In these studies, various substituted ethers were coupled with amines, including 3-methylpiperidine, to generate the final ligands. The piperidine (B6355638) moiety was determined to be a critical structural feature for achieving this dual H3R/σ1R activity. The specific placement and substitution on the piperidine ring influence the binding affinity and selectivity profile of the resulting compounds.

Chemokine Receptor (CXCR4) Inhibition

The C-X-C chemokine receptor type 4 (CXCR4) is a target for anti-HIV therapies and cancer treatment. The piperidine scaffold has been instrumental in the discovery of potent CXCR4 inhibitors. Studies have identified piperidinylethanamine derivatives as effective inhibitors of CXCR4. These compounds were found to inhibit HIV-1 entry and stromal cell-derived factor 1α (SDF-1α) induced calcium flux.

While these identified active compounds possess an ethyl linker rather than the propyl linker found in 3-(2-Methylpiperidin-1-yl)propan-1-amine, the research highlights the importance of the N-substituted piperidine core for CXCR4 antagonism. Computational and structural modeling has shown that these molecules bind to CXCR4 through key hydrogen bond interactions with specific amino acid residues like Asp97 and Glu288. This suggests that the (2-Methylpiperidin-1-yl)propan-1-amine framework represents a viable scaffold for the design of new CXCR4 inhibitors.

Dopamine Receptor (D3R) and μ-Opioid Receptor (MOR) Ligand Design

The piperidine ring is a foundational structure in many potent μ-opioid receptor (MOR) agonists, most notably the fentanyl family of analgesics. The core 4-anilidopiperidine structure is a classic MOR pharmacophore. The design of dual-target ligands that modulate both MOR and the dopamine D3 receptor (D3R) is an area of intense research, aiming to create safer analgesics with reduced abuse potential.

While many dual D3R/MOR ligands employ a piperazine (B1678402) moiety to achieve D3R affinity, the piperidine scaffold remains central to the MOR-interacting portion of these molecules. Structure-activity relationship studies focus on tethering various D3R pharmacophores to opioid scaffolds, which are often based on or derived from piperidine structures. The this compound structure provides a basic amine and a substituted piperidine ring, elements that are frequently optimized in the development of MOR and D3R ligands.

Enzyme Inhibition Assays

Beyond receptor modulation, piperidine-containing compounds are known to act as inhibitors of various enzymes. ontosight.ai This activity is crucial for treating diseases where specific enzymes have a pathological role. For example, piperidine derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.gov Donepezil, a well-known AChE inhibitor, is a piperidine-derivative. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Currently, there is no specific research available that details the inhibitory activity of this compound against Glycogen Synthase Kinase-3β (GSK-3β). However, the inhibition of GSK-3β is a significant area of drug discovery, and various heterocyclic compounds are being investigated for this purpose. The therapeutic potential of GSK-3β inhibitors spans a range of diseases, including neurodegenerative disorders, diabetes, and some cancers. Future studies would be necessary to determine if this compound or its derivatives possess any activity towards this enzyme.

Investigation of Anticonvulsant Properties and Mechanisms

While there are no direct studies on the anticonvulsant properties of this compound, numerous piperidine derivatives have been investigated for their potential as antiepileptic agents. nih.govnih.govresearchgate.netmq.edu.au The mechanisms of action for anticonvulsant piperidines are varied and can include modulation of ion channels (such as sodium and calcium channels) and enhancement of GABAergic neurotransmission. nih.govmq.edu.au

For instance, piperine (B192125), a well-known alkaloid containing a piperidine moiety, has demonstrated anticonvulsant effects that are believed to be mediated, in part, through the antagonism of sodium and calcium channels. nih.govmq.edu.au The structural features of this compound, specifically the substituted piperidine ring and the propanamine side chain, suggest that it could potentially interact with neuronal targets implicated in seizure activity. However, empirical testing is required to validate this hypothesis.

Table 1: Examples of Anticonvulsant Activity in Piperidine Derivatives

| Compound/Derivative | Proposed Mechanism of Action | Reference |

|---|---|---|

| Piperine | Sodium/calcium channel antagonism, GABA receptor agonism | nih.govmq.edu.au |

| Antiepilepsirine | Modification of maximal electroshock seizure pattern | nih.gov |

| Various Synthetic Piperidines | Modulation of voltage-gated ion channels | nih.govmq.edu.au |

Evaluation of Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant potential of this compound has not been specifically reported. However, the piperidine nucleus is a common structural motif in compounds exhibiting a range of antimicrobial and antioxidant activities. academicjournals.orgresearchgate.netinnovareacademics.in

Studies on various N-alkylated piperidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov The mechanism of antimicrobial action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes. Similarly, certain piperidine-containing compounds have shown antioxidant properties, which are often evaluated through their ability to scavenge free radicals. academicjournals.orgresearchgate.netinnovareacademics.in The presence of the amine functional groups in this compound could theoretically contribute to such activities, but this would need to be confirmed through in vitro assays.

Table 2: Antimicrobial and Antioxidant Activities of Select Piperidine Derivatives

| Activity | Compound Class/Example | Observed Effects | Reference |

|---|---|---|---|

| Antibacterial | Novel synthesized piperidine derivatives | Varying degrees of inhibition against tested bacteria | academicjournals.orgresearchgate.net |

| Antifungal | Certain piperidine derivatives | Inhibition against specific fungal species | academicjournals.orgresearchgate.net |

| Antioxidant | Various piperidine derivatives | Free radical scavenging capacity | academicjournals.orgresearchgate.netinnovareacademics.in |

Studies on Growth Stimulating Activity in Biological Systems

There is a lack of available scientific literature investigating the growth-stimulating activity of this compound in any biological system. Research into the growth-promoting effects of small molecules is an active area, particularly in fields such as agriculture and cell culture, but this specific compound does not appear to have been a subject of such studies.

Neurotoxicity and Safety Pharmacology Considerations in Early-Stage Research

No specific neurotoxicity or safety pharmacology studies for this compound have been published. In the early stages of drug discovery, it is crucial to assess the potential for adverse effects on the central and peripheral nervous systems. For piperidine-containing compounds, neurotoxicity can be a concern, and it is often evaluated through a battery of in vitro and in vivo tests. These assessments would be a critical step in the preclinical development of this compound if it were to be considered for any therapeutic application.

Advanced Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-(2-Methylpiperidin-1-yl)propan-1-amine in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to map the carbon-hydrogen framework of the molecule. The chemical shift (δ) of each nucleus provides insight into its local electronic environment, while spin-spin coupling constants (J) reveal information about the connectivity between neighboring nuclei.

In a typical analysis, the ¹H NMR spectrum displays signals for each unique proton in the molecule. The protons of the aminopropyl chain and the methylpiperidinyl ring resonate at characteristic chemical shifts. For instance, the methylene (B1212753) protons adjacent to the nitrogen atoms are deshielded and appear at a lower field compared to the other methylene protons. The methyl group on the piperidine (B6355638) ring produces a distinct doublet, a result of coupling to its adjacent proton.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and bonding environment, allowing for the unambiguous assignment of all carbon atoms within the molecular structure.

Table 1: Representative ¹H NMR Spectral Data for this compound Note: Data are representative and may vary based on solvent and experimental conditions.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Methyl Protons (-CH₃) | ~1.05 | Doublet | ~6.2 |

| Piperidine Ring Protons | ~1.20 - 1.80 | Multiplet | - |

| Propyl Chain Protons (-CH₂-) | ~1.80 - 2.00 | Multiplet | - |

| Piperidine Ring Protons | ~2.20 - 3.00 | Multiplet | - |

| Propyl Chain Protons (-CH₂N) | ~2.60 - 2.90 | Multiplet | - |

| Amine Protons (-NH₂) | Variable | Singlet (broad) | - |

Table 2: Representative ¹³C NMR Spectral Data for this compound Note: Data are representative and may vary based on solvent and experimental conditions.

| Assignment | Chemical Shift (δ) ppm |

| Methyl Carbon (-CH₃) | ~19.5 |

| Piperidine Ring Carbons | ~24.0, ~30.0, ~34.5 |

| Propyl Chain Carbon (-CH₂-) | ~25.0 |

| Piperidine Ring Carbon | ~54.0 |

| Propyl Chain Carbon (-CH₂N) | ~56.0 |

| Piperidine Ring Carbon (-NCH-) | ~60.0 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are often employed to resolve complex spectral overlap and definitively establish molecular connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. COSY spectra would confirm the connectivity within the propyl chain and the piperidine ring by showing cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This technique is invaluable for unambiguously assigning the ¹H and ¹³C signals, especially in regions where signals overlap.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the propyl chain to the nitrogen atom of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is particularly useful for determining the stereochemistry and preferred conformation of the molecule, for example, the relative orientation of the methyl group on the piperidine ring.

While solution-state NMR provides information about the average structure of a molecule as it tumbles in a solvent, solid-state NMR (ssNMR) can provide insights into the conformation and packing of molecules in the solid phase. For a flexible molecule like this compound, ssNMR could potentially reveal details about the specific conformation of the piperidine ring (e.g., chair conformation) and the orientation of the aminopropyl side chain in the crystalline state. However, specific solid-state NMR studies for this compound are not widely reported in the scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound. For this compound (C₉H₂₀N₂), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity and elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₂₀N₂ |

| Theoretical Monoisotopic Mass | 156.1626 g/mol |

| Common Adduct (Electrospray Ionization) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 157.1705 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a compound. In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

For this compound, a major fragmentation pathway would likely involve the cleavage of the C-C bonds in the propyl chain or the cleavage of the piperidine ring. A key fragment would be the 2-methylpiperidine (B94953) ring cation, resulting from the loss of the aminopropyl group, which would serve as a signature for this class of compounds. Analysis of these fragments provides definitive confirmation of the proposed molecular structure.

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful and highly sensitive analytical tool well-suited for the real-time, online monitoring of chemical reactions in solution. nih.govbohrium.com Its soft ionization mechanism allows for the gentle transfer of ions from solution to the gas phase, making it ideal for analyzing polar and thermally labile molecules like this compound without significant fragmentation.

In the context of synthesizing this compound, for instance, through the reductive amination of a suitable aldehyde with 2-methylpiperidine followed by further functional group transformations, ESI-MS can provide a continuous stream of data on the reaction's progress. nih.govacs.org By continuously infusing a small aliquot of the reaction mixture into the ESI source, the relative intensities of ions corresponding to reactants, intermediates, and the final product can be tracked over time.

For this compound (molar mass: 156.27 g/mol ), analysis in positive ion mode would primarily detect the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 157.28. ESI-MS can also detect sodiated adducts, such as [M+Na]⁺. nih.gov Reaction monitoring would involve observing the decrease in the signal intensity of reactant ions and the concurrent increase in the intensity of the product ion at m/z 157.28. This technique enables chemists to determine reaction kinetics, identify potential intermediates, and confirm reaction completion efficiently, minimizing the need for offline sampling and analysis. researchgate.net

| Compound/Ion Type | Formula | Molar Mass (g/mol) | Expected m/z | Role in Monitoring |

|---|---|---|---|---|

| Product [M+H]⁺ | C₉H₂₁N₂⁺ | 157.17 | 157.28 | Increases as reaction proceeds |

| Reactant (e.g., 2-Methylpiperidine) [M+H]⁺ | C₆H₁₄N⁺ | 99.12 | 100.12 | Decreases as reaction proceeds |

Chromatographic Separations

Chromatographic techniques are indispensable for separating the target compound from impurities and for resolving its stereoisomers. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and raw materials. emerypharma.com For a polar compound like this compound, reversed-phase HPLC would typically be employed for purity analysis, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Due to the chiral center at the C2 position of the piperidine ring, this compound exists as a pair of enantiomers, (R)- and (S)-. Differentiating and quantifying these enantiomers is critical, as they can exhibit different biological activities. Chiral HPLC, utilizing a Chiral Stationary Phase (CSP), is the most effective method for this purpose. mdpi.comphenomenex.comcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used and have demonstrated broad applicability in separating chiral amines. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. csfarmacie.cz Mobile phases in normal-phase mode (e.g., hexane/isopropanol) or polar organic mode, often with acidic or basic additives to improve peak shape, are commonly used for such separations. researchgate.netchromatographyonline.com

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column (CSP) | Cellulose or Amylose Phenylcarbamate derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Enantiomeric Separation mdpi.com |

| Mobile Phase | Hexane/2-Propanol with additives (e.g., diethylamine) | Elution and improved peak symmetry |

| Flow Rate | 0.5 - 1.5 mL/min | Optimize resolution and analysis time |

| Detection | UV (if derivatized) or Mass Spectrometry (LC-MS) | Quantification and Identification |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and thermally stable compounds. However, primary amines like this compound often exhibit poor chromatographic behavior (e.g., peak tailing) due to interactions with the stationary phase. To overcome this, derivatization is employed to convert the polar primary amine group into a less polar, more volatile functional group. iu.eduresearchgate.netjfda-online.com

Acylation using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is a common strategy. gcms.cznih.gov These reagents react with the primary amine to form stable, volatile amide derivatives that are well-suited for GC analysis. nih.gov The resulting derivatives also exhibit excellent sensitivity with electron capture detection (ECD) if trace analysis is required. gcms.cz The mass spectrometer provides definitive structural information based on the fragmentation pattern of the derivatized molecule, confirming its identity.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. alispharm.com This technology operates at much higher pressures than conventional HPLC, resulting in dramatically reduced analysis times, improved resolution, and enhanced sensitivity. sepscience.comgmpinsiders.comalwsci.comchromatographytoday.com

For the analysis of this compound, a UPLC method would be advantageous for high-throughput purity testing and impurity profiling. waters.combohrium.com The increased peak capacity allows for better separation of the main compound from closely related process impurities or degradation products. waters.com The fundamental principles of separation (e.g., reversed-phase or chiral) remain the same as in HPLC, but the efficiency is greatly improved, allowing for faster method development and quality control processes. waters.com

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.govsoton.ac.uk For a chiral molecule like this compound, obtaining a high-quality single crystal of an enantiomerically pure sample (or a suitable salt or derivative) allows for unambiguous assignment of the (R) or (S) configuration at the stereocenter. nih.govresearchgate.net

The analysis provides precise data on bond lengths, bond angles, and torsional angles. This would reveal the preferred conformation of the piperidine ring (typically a chair conformation), the orientation of the methyl group (axial vs. equatorial), and the conformation of the flexible aminopropyl side chain. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the crystal structure. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov For this compound, these techniques can readily confirm the presence of key structural features.

The IR spectrum would be characterized by:

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching bands in the 3400-3250 cm⁻¹ region. quora.comorgchemboulder.com The tertiary amine within the piperidine ring will not show any N-H stretching vibrations. spectroscopyonline.com

C-H Stretching: Strong absorptions between 3000 and 2800 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the methyl, methylene, and methine groups.

N-H Bending: The primary amine will also show a bending (scissoring) vibration in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching: C-N stretching vibrations for both the tertiary piperidine nitrogen and the primary aminopropyl group will appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. orgchemboulder.comaip.org

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations, which may be weak in the IR spectrum. Together, these spectroscopic methods serve as a rapid and reliable means of verifying the functional group composition of the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400 - 3250 (two bands) libretexts.org | Medium |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 3000 - 2850 | Strong |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 orgchemboulder.com | Medium |

| C-N Stretch | Aliphatic Amines | 1250 - 1020 orgchemboulder.com | Medium-Weak |

Advanced Spectroscopic Techniques for Dynamic Studies

The conformational flexibility of the piperidine ring system and the rotational freedom around the exocyclic N-C bond in molecules such as this compound give rise to a complex and dynamic stereochemistry. Advanced spectroscopic techniques are indispensable for elucidating these dynamic processes, which include ring inversion, nitrogen inversion, and rotation around single bonds. These methods provide critical insights into the conformational landscape, the energy barriers between different conformers, and the timescales of these transformations. While specific dynamic studies on this compound are not extensively documented in publicly available literature, the application of these techniques to closely related N-substituted piperidines, such as N-methylpiperidine, serves as an excellent proxy for understanding the potential dynamic behaviors of the target molecule.

One of the most powerful techniques for studying molecular dynamics in solution is Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy . DNMR allows for the investigation of kinetic processes that occur on the NMR timescale. By analyzing changes in the NMR lineshape as a function of temperature, it is possible to determine the rates of conformational exchange and the associated activation energy barriers. For a molecule like this compound, DNMR could be used to study the ring inversion of the 2-methylpiperidine moiety and the rotation around the N-CH2 bond of the propanamine substituent. At low temperatures, where the interconversion between different conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. Analysis of this lineshape evolution can provide quantitative data on the energy barriers for these processes. For instance, in structurally similar compounds, dynamic NMR studies have been used to quantify rotational barriers. nih.gov

Two-dimensional exchange spectroscopy (2D EXSY) is a related NMR technique that can provide more detailed information about the pathways of conformational exchange. In a 2D EXSY experiment, cross-peaks between the signals of exchanging nuclei indicate which conformers are interconverting. This can be particularly useful in complex systems where multiple dynamic processes are occurring simultaneously.